15,16-Dehydro Estradiol 3-Benzyl Ether
Description
Synthesis Analysis
The synthesis of estradiol derivatives, including those similar to 15,16-Dehydro Estradiol 3-Benzyl Ether, often involves complex chemical reactions to introduce specific functional groups or to modify the steroid nucleus. For example, the synthesis of 16alpha-bromoacetoxyestradiol 3-methyl ether was achieved through the condensation of estriol 3-methyl ether with bromoacetic acid, indicating the type of chemical strategies used in synthesizing estradiol derivatives (Chin & Warren, 1975).
Molecular Structure Analysis
The molecular structure of estradiol derivatives plays a crucial role in their biochemical activity. For instance, the study of abeo-estradiol derivatives through X-ray analysis provides insight into the stereochemical aspects critical for binding to estrogen receptors (Abushanab et al., 1976). Such structural analyses are essential for understanding how modifications affect hormone activity.
Chemical Reactions and Properties
Estradiol derivatives undergo various chemical reactions, reflecting their reactivity and potential biochemical mechanisms. For example, 16alpha-bromoacetoxyestradiol 3-methyl ether demonstrates the ability to alkylate amino acids like cysteine and histidine, which is significant for understanding its interaction with enzyme active sites (Warren, Daley, & Chin, 1975).
Physical Properties Analysis
The physical properties of estradiol derivatives, including solubility, crystalline structure, and melting point, are crucial for their formulation and biological activity. The analysis of these properties helps in the design of drugs with optimal absorption and bioavailability profiles.
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are vital for the development of estradiol derivatives as therapeutic agents. Studies on compounds like 16alpha-bromoacetoxyestradiol 3-methyl ether shed light on these aspects by exploring their stability and reactivity (Chin & Warren, 1975).
Scientific Research Applications
Neuroprotective Effects
- 17β-O-Alkyl ethers of estradiol, including compounds structurally related to 15,16-Dehydro Estradiol 3-Benzyl Ether, have been synthesized and evaluated for their potential neuroprotective effects against oxidative stress. Higher alkyl ethers (C-3 to C-8) demonstrated increased protection of neural (HT-22) cells against glutamate-induced oxidative stress compared to estradiol. However, ethers blocking the phenolic hydroxyl (3-OH) of the A-ring, which is a feature in compounds like 15,16-Dehydro Estradiol 3-Benzyl Ether, were found to be inactive (Prokai et al., 2001).
Combinatorial Synthesis for Cancer Therapy
- Estradiol derivatives, including those similar to 15,16-Dehydro Estradiol 3-Benzyl Ether, have been explored for combinatorial synthesis aimed at developing therapeutic agents for breast cancer treatment. The synthesis involves solid-phase methods and has demonstrated the potential for creating libraries of biologically relevant estradiol derivatives (Tremblay & Poirier, 2000).
Exploration of Estrogenicity
- Investigations into the estrogenic activity of compounds, including Polybrominated Diphenyl Ethers (PBDEs) structurally related to 15,16-Dehydro Estradiol 3-Benzyl Ether, have been conducted. This research is crucial for understanding the potential endocrine-disrupting effects of such compounds and their metabolites (Mercado-Feliciano & Bigsby, 2008).
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10-12,15,21-24,26H,7,9,13-14,16H2,1H3/t21-,22-,23+,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHIUZLVKVDQAM-VAFBSOEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747443 | |
Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15,16-Dehydro Estradiol 3-Benzyl Ether | |
CAS RN |
690996-26-0 | |
Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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